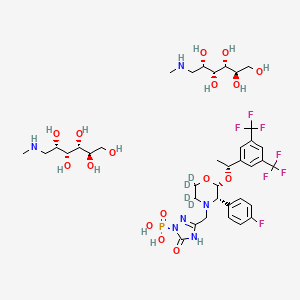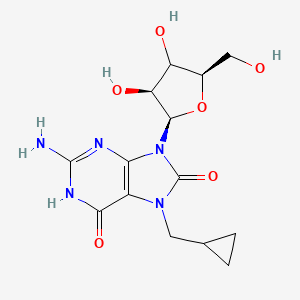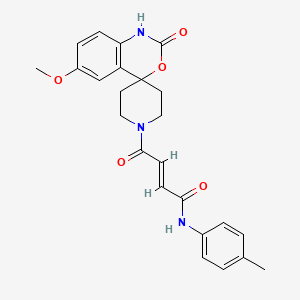
Chitin synthase inhibitor 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitin synthase inhibitor 7 is a compound that targets the enzyme chitin synthase, which is responsible for the synthesis of chitin. Chitin is a crucial component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 7 involves the design and synthesis of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-1,4 glycoside bonds . The reaction conditions typically involve the use of solvents like methanol and water, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the isolation and purification of the compound through techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Chitin synthase inhibitor 7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Chitin synthase inhibitor 7 has a wide range of scientific research applications:
Mecanismo De Acción
Chitin synthase inhibitor 7 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of β-1,4 glycosidic linkages in chitin . This inhibition disrupts the synthesis of chitin, leading to weakened cell walls in fungi and compromised exoskeletons in insects . The molecular targets include the glycosyltransferase domain of chitin synthase, and the pathways involved are related to chitin biosynthesis and cell wall integrity .
Comparación Con Compuestos Similares
Chitin synthase inhibitor 7 can be compared with other similar compounds such as:
Polyoxin B: Another chitin synthase inhibitor with a similar mechanism of action but different chemical structure.
Nikkomycin: A compound that also targets chitin synthase but has a different spectrum of activity and potency.
Isavuconazole: An antifungal agent that, while not a direct chitin synthase inhibitor, affects cell wall synthesis in fungi.
Uniqueness: this compound is unique due to its specific binding affinity and inhibitory potency against chitin synthase, making it a valuable tool in both research and practical applications .
Propiedades
Fórmula molecular |
C24H25N3O5 |
|---|---|
Peso molecular |
435.5 g/mol |
Nombre IUPAC |
(E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-N-(4-methylphenyl)-4-oxobut-2-enamide |
InChI |
InChI=1S/C24H25N3O5/c1-16-3-5-17(6-4-16)25-21(28)9-10-22(29)27-13-11-24(12-14-27)19-15-18(31-2)7-8-20(19)26-23(30)32-24/h3-10,15H,11-14H2,1-2H3,(H,25,28)(H,26,30)/b10-9+ |
Clave InChI |
DJZJXOZJMUAOBY-MDZDMXLPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)N2CCC3(CC2)C4=C(C=CC(=C4)OC)NC(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

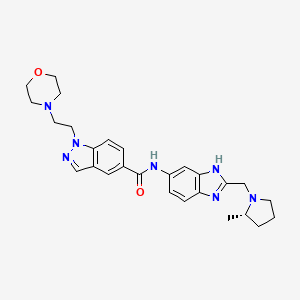
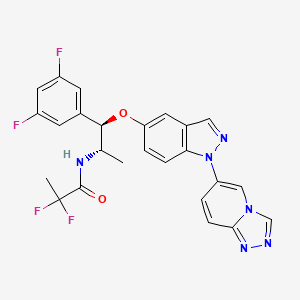
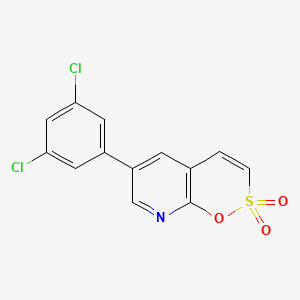
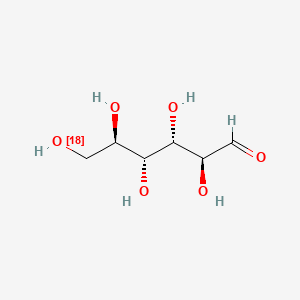
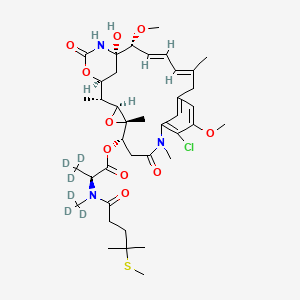
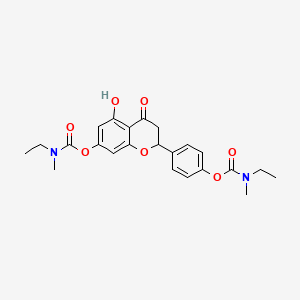
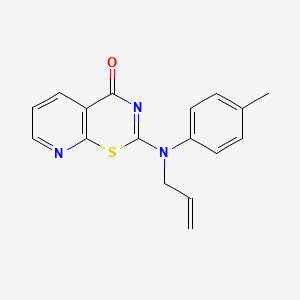

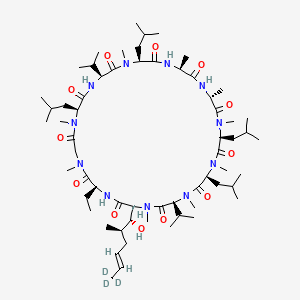
![(E)-5-acetyloxy-6-[(10S,13R,14R)-3-acetyloxy-15-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12406158.png)
